molecular formula C21H24N6O B11184117 N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine

N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine

Cat. No.: B11184117
M. Wt: 376.5 g/mol
InChI Key: RZJPJZLKHFZWCX-UHFFFAOYSA-N
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Description

N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a triazine ring with a quinazoline moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2-Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced.

    Formation of the Quinazoline Moiety: This can be synthesized through a series of condensation reactions involving suitable starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazine and quinazoline derivatives.

Biology

In biological research, N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A hallucinogenic compound with a similar phenethylamine structure.

    25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): A potent hallucinogen with high affinity for serotonin receptors.

    Mescaline (3,4,5-Trimethoxyphenethylamine): A naturally occurring psychedelic with structural similarities.

Uniqueness

N-(5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine is unique due to its combination of a triazine ring and a quinazoline moiety. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine

InChI

InChI=1S/C21H24N6O/c1-14-8-9-17-15(2)24-21(25-18(17)10-14)26-20-22-12-27(13-23-20)11-16-6-4-5-7-19(16)28-3/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26)

InChI Key

RZJPJZLKHFZWCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=CC=C4OC

Origin of Product

United States

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